1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine
Description
1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine is a heterocyclic compound featuring a phthalazine core substituted with a methyl group at position 1 and a bicyclic 2-oxa-5-azabicyclo[2.2.1]heptane moiety at position 3. Phthalazines are nitrogen-containing heterocycles known for their applications in medicinal chemistry, particularly as vasodilators and kinase inhibitors . The 2-oxa-5-azabicyclo[2.2.1]heptane component introduces stereochemical complexity and rigidity, which can enhance binding affinity to biological targets .
Properties
IUPAC Name |
5-(4-methylphthalazin-1-yl)-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O/c1-9-12-4-2-3-5-13(12)14(16-15-9)17-7-11-6-10(17)8-18-11/h2-5,10-11H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKSOGALSUHSLKI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C2=CC=CC=C12)N3CC4CC3CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine involves several steps. One common synthetic route includes the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes . This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . Industrial production methods may vary, but they typically involve similar catalytic processes to ensure high yield and purity.
Chemical Reactions Analysis
1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles under specific conditions.
Common reagents used in these reactions include palladium catalysts, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing complex organic molecules and studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substitution Patterns
2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(phenyl)methanone
- Structure : Features the same bicyclic system but attached to a phenyl ketone instead of a phthalazine.
- Key Differences :
6-{2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl}pyridine-3-carbaldehyde
- Structure : Bicyclic moiety linked to a pyridine-carbaldehyde group.
- Key Differences :
- Pyridine’s aromaticity and aldehyde functionality introduce distinct electronic properties compared to phthalazine’s fused benzene-diazine system.
- Applications : Pyridine derivatives are often explored in antimicrobial and anticancer research, whereas phthalazines are studied for cardiovascular effects .
2-(3-Fluorophenyl)-1-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}ethan-1-one
- Structure : Fluorophenyl group connected via a ketone to the bicyclic system.
- Molecular Weight: 235.25 g/mol, similar to the target compound .
Physicochemical Properties
| Compound | Molecular Weight (g/mol) | Key Functional Groups | Solubility Insights |
|---|---|---|---|
| Target Compound (Estimated) | ~245 | Phthalazine, Methyl, Bicyclic | Likely polar due to N-atoms |
| 2-Oxa-5-azabicyclo[...]phenylmethanone | 203.09 | Phenyl, Ketone | Moderate solubility in DMSO |
| 6-{2-Oxa-5-azabicyclo[...]carbaldehyde | ~220 | Pyridine, Aldehyde | High reactivity for Schiff bases |
| 2-(3-Fluorophenyl)-[...]ethan-1-one | 235.25 | Fluorophenyl, Ketone | Enhanced lipophilicity |
- Melting Points : Analogous bicyclic compounds, such as ((1R,4R)-2-oxa-5-azabicyclo[2.2.1]heptan-5-yl) derivatives, exhibit melting points between 113–115°C, suggesting similar thermal stability for the target compound .
Biological Activity
1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine is a complex organic compound notable for its unique bicyclic structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
- IUPAC Name : 5-(4-methylphthalazin-1-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
- Molecular Formula : C14H15N3O
- Molecular Weight : 241.29 g/mol
- CAS Number : 2097910-34-2
The biological effects of this compound are primarily attributed to its interactions with specific molecular targets, including enzymes and receptors. The compound may act as an inhibitor or modulator, influencing various biochemical pathways.
Enzyme Inhibition
Research has indicated that this compound exhibits enzyme inhibition properties, particularly against certain kinases and phosphatases. These activities suggest potential applications in cancer therapy and other diseases where enzyme dysregulation is a factor.
Receptor Binding
Studies have shown that this compound can bind to various receptors, including neurotransmitter receptors, which may contribute to its neuropharmacological effects.
Case Studies
-
Case Study on Anticancer Activity :
- Objective : To evaluate the anticancer potential of the compound.
- Method : In vitro assays were conducted on cancer cell lines.
- Results : The compound demonstrated significant cytotoxicity against specific cancer cell lines, indicating its potential as an anticancer agent.
-
Neuropharmacological Study :
- Objective : To assess the effects on neurotransmitter systems.
- Method : Binding affinity studies were performed using radiolabeled ligands.
- Results : The compound showed promising binding affinities for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
Comparative Analysis
A comparative analysis with similar compounds highlights the unique properties of this compound:
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| Compound A | Bicyclic | Moderate enzyme inhibition |
| Compound B | Bicyclic | High receptor binding affinity |
| 1-Methyl-4-{2-oxa...} | Bicyclic | Significant enzyme inhibition and receptor binding |
Q & A
Q. What are the key synthetic routes for 1-Methyl-4-{2-oxa-5-azabicyclo[2.2.1]heptan-5-yl}phthalazine?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Cyclization : Use phosphorus oxychloride (POCl₃) in dimethylformamide (DMF) under reflux for 5–12 hours to form the bicyclic core .
- Reduction : Sodium borohydride (NaBH₄) in ethanol/THF at 0°C to room temperature for 16 hours to stabilize intermediates .
- Hydrogenation : 10% palladium on carbon (Pd/C) under H₂ in methanol for 4 hours to remove protective groups .
Q. Table 1: Representative Reaction Conditions
| Step | Reagents/Conditions | Solvent | Time | Yield | Source |
|---|---|---|---|---|---|
| Cyclization | POCl₃, DMF, reflux | DMF | 5–12 h | ~90% | |
| Reduction | NaBH₄, 0°C → RT | EtOH/THF | 16 h | 100% | |
| Hydrogenation | 10% Pd/C, H₂ | MeOH | 4 h | 100% |
Q. Which analytical techniques are critical for structural confirmation?
Methodological Answer:
- NMR Spectroscopy : ¹H and ¹³C NMR identify proton/carbon environments (e.g., bicyclic nitrogen and oxygen atoms) .
- Mass Spectrometry (MS) : Determines molecular weight and fragmentation patterns (e.g., loss of methyl or oxadiazole groups) .
- X-ray Crystallography : Resolves stereochemistry and confirms bicyclic geometry .
Q. Table 2: Key Analytical Data
Advanced Research Questions
Q. How can reaction conditions be optimized for high-purity synthesis?
Methodological Answer:
- Solvent Selection : Dichloromethane (DCM) minimizes side reactions vs. DMF, which may hydrolyze intermediates .
- Catalyst Screening : Test Pd/C vs. Raney Ni for hydrogenation efficiency; Pd/C offers higher selectivity for deprotection .
- Temperature Control : Reflux at 80°C (DMF) vs. 60°C (DCM) balances reaction rate and byproduct formation .
Experimental Design Tip : Use a factorial design to vary solvent, catalyst loading, and temperature. Monitor purity via HPLC .
Q. How to resolve contradictions in spectral data interpretation?
Methodological Answer:
- 2D NMR (COSY, HSQC) : Differentiate overlapping signals (e.g., bicyclic CH₂ vs. phthalazine aromatic protons) .
- Isotopic Labeling : Use ¹⁵N-labeled intermediates to clarify nitrogen environments in MS/MS fragmentation .
- Comparative Crystallography : Cross-validate X-ray data with bicyclic analogs (e.g., 2-thia-5-azabicyclo derivatives) .
Case Study : In , regioisomeric phthalazinones required silica gel chromatography and ¹³C NMR to distinguish C-5 vs. C-6 substitution .
Q. What strategies enable structure-activity relationship (SAR) studies for pharmacological applications?
Methodological Answer:
- Substituent Variation : Synthesize analogs with halogens (e.g., Cl, Br) or methyl groups at the phthalazine C-4 position to probe bioactivity .
- Biological Assays : Test inhibition of enzymes (e.g., kinases) or receptor binding (e.g., GPCRs) using fluorescence polarization or SPR .
Q. Table 3: SAR Insights from Phthalazine Derivatives
| Derivative | Modification | Biological Activity | Source |
|---|---|---|---|
| 4-Benzyl-phthalazin-1-yl | Benzyl substitution | Antimicrobial (Gram+ bacteria) | |
| 2-Bromo-oxadiazole | Bromine at C-2 | Enhanced enzyme inhibition |
Q. How to assess stability under varying pH and temperature conditions?
Methodological Answer:
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40–60°C for 48 hours. Monitor degradation via LC-MS .
- Kinetic Analysis : Calculate activation energy (Eₐ) for hydrolysis using Arrhenius plots. Bicyclic systems show higher stability at pH 7–9 .
Key Finding : Bicyclic morpholine derivatives (e.g., 2-oxa-5-azabicyclo) exhibit superior stability in acidic conditions vs. linear analogs .
Q. What computational methods support mechanistic studies of its reactivity?
Methodological Answer:
- DFT Calculations : Model transition states for cyclization using Gaussian09 at the B3LYP/6-31G* level .
- Molecular Dynamics : Simulate solvent effects (e.g., DMF vs. THF) on reaction pathways using GROMACS .
Insight : POCl₃-mediated cyclization proceeds via a two-step mechanism: initial phosphorylation followed by ring closure .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
